molecular formula C19H22ClN5O2 B8235896 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylicAcidEthylEsterHydrochloride

2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylicAcidEthylEsterHydrochloride

Número de catálogo: B8235896
Peso molecular: 387.9 g/mol
Clave InChI: OGAMNEWWGXWQOW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

This compound (CAS: 1422435-39-9) is a benzimidazole derivative with a molecular formula of C₁₉H₂₂ClN₅O₂ and a molecular weight of 387.86 g/mol. It features an ethyl ester group at position 5 of the benzimidazole core and a 4-(aminoiminomethyl)phenylaminomethyl substituent at position 2. The hydrochloride salt form enhances its solubility and stability for laboratory use . Current data indicate a purity of 98%, with physical properties such as a solid form at room temperature, though specific melting and boiling points remain uncharacterized .

Propiedades

IUPAC Name

ethyl 2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2.ClH/c1-3-26-19(25)13-6-9-16-15(10-13)23-17(24(16)2)11-22-14-7-4-12(5-8-14)18(20)21;/h4-10,22H,3,11H2,1-2H3,(H3,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAMNEWWGXWQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride (CAS Number: 1422435-39-9) is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including antitumor and antimicrobial properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClN5O2C_{19}H_{22}ClN_{5}O_{2}, with a molecular weight of approximately 351.403 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various benzimidazole derivatives, including this compound. Research indicates that compounds within this class may inhibit cancer cell proliferation through multiple mechanisms, such as inducing apoptosis and inhibiting DNA synthesis.

Case Study: Antitumor Efficacy

A study conducted by researchers evaluated the antitumor activity of several benzimidazole derivatives against a panel of human tumor cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth.

CompoundCell LineIC50 (µM)
2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester HydrochlorideA549 (Lung Cancer)6.75 ± 0.19
-HCC827 (Lung Cancer)6.26 ± 0.33
-NCI-H358 (Lung Cancer)6.48 ± 0.11

These results suggest that the compound has notable efficacy against lung cancer cell lines, warranting further investigation into its mechanism of action and potential clinical applications.

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been assessed for antimicrobial activity . The evaluation was performed using standard broth microdilution methods against various bacterial strains.

Antimicrobial Testing Results

The antimicrobial efficacy was tested against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli25 µg/mL
Saccharomyces cerevisiae15 µg/mL

The compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections.

The proposed mechanism of action for this compound involves binding to DNA and inhibiting DNA-dependent enzymes, which leads to disruption in cellular processes essential for cancer cell proliferation and bacterial growth. This interaction is crucial for understanding how the compound exerts its biological effects.

Comparación Con Compuestos Similares

Data Table of Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Biological Activity References
Target Compound C₁₉H₂₂ClN₅O₂ 387.86 Ethyl ester, 4-(aminoiminomethyl)phenylaminomethyl, hydrochloride salt Hypothesized antihypertensive agent
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid C₁₄H₁₀N₂O₃ 254.24 Carboxylic acid, 4-hydroxyphenyl Unknown (possible kinase inhibitor)
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid C₁₅H₁₁BrClFN₃O₂ 429.63 Bromo, chloro, fluoro substituents, carboxylic acid Enhanced receptor affinity
CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid) C₂₄H₂₁N₅O₃ 427.46 Tetrazole (bioisostere for carboxylic acid), ethoxy group Angiotensin II receptor antagonist
5-[bis-(2-Chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester C₁₇H₂₁Cl₂N₃O₂ 394.28 Bis(2-chloroethyl)amino (alkylating group), butanoic acid ethyl ester Cytotoxic/chemotherapeutic agent

Detailed Analysis of Structural and Functional Differences

Ethyl Ester vs. Carboxylic Acid Groups
  • The target compound’s ethyl ester group at position 5 (vs. Carboxylic acid-containing analogs (e.g., ) are more polar, limiting absorption but enabling ionic interactions in biological targets .
  • CV-11974 () replaces the carboxylic acid with a tetrazole ring, a common bioisostere that retains acidity while enhancing metabolic stability and binding affinity to targets like angiotensin II receptors .
Substituent Effects on Bioactivity
  • The aminoiminomethyl group (guanidine-like) in the target compound may facilitate hydrogen bonding with receptors, similar to antihypertensive drugs like olmesartan (). In contrast, halogenated analogs () exhibit higher molecular weights and enhanced receptor affinity due to electronegative bromo, chloro, and fluoro groups .
  • The bis(2-chloroethyl)amino group in confers alkylating activity, typical of chemotherapeutics, which contrasts sharply with the target compound’s non-alkylating structure .

Research Findings and Hypotheses

  • Binding Mechanisms: The aminoiminomethyl group may mimic the guanidine moiety in sartan-class antihypertensives, suggesting angiotensin II receptor antagonism as a plausible mechanism .
  • Metabolic Stability : Ethyl esters (target compound) are often prodrugs metabolized to active carboxylic acids in vivo, whereas preformed carboxylic acids () may exhibit faster clearance .
  • Safety Profiles : Unlike alkylating agents (), the target compound’s lack of reactive groups suggests a safer toxicity profile, aligning with intermediates for cardiovascular therapies .

Q & A

Q. What are the established synthetic routes for this benzimidazole derivative, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via a multi-step process involving:

  • Condensation reactions : Cyclization of substituted o-phenylenediamine derivatives with carboxylic acid esters or aldehydes under acidic conditions (e.g., HCl or polyphosphoric acid) .
  • Aminomethylation : Introduction of the 4-(aminoiminomethyl)phenyl group via reductive amination or Schiff base formation, often using NaBH₃CN or similar reducing agents .
  • Esterification : Ethyl ester formation via reaction with ethyl chloroformate or alcoholysis under basic conditions .

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may complicate purification.
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency, while excess acid can lead to byproducts like hydrolyzed esters .
  • Yield Optimization : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the benzimidazole proton (δ 8.1–8.3 ppm), ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂), and aminiminomethyl group (δ 7.5–7.8 ppm for aromatic protons, δ 4.2–4.5 ppm for -CH₂-NH-) .
    • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and benzimidazole carbons (δ 145–155 ppm) .
  • X-ray Crystallography : Resolves conformational ambiguities (e.g., planarity of the benzimidazole core and torsion angles of the ethyl ester). Crystallization in ethanol/water mixtures typically yields monoclinic crystals suitable for diffraction .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z ~443) and detects impurities (e.g., hydrolyzed carboxylic acid derivatives) .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound’s reactivity or conformation?

Methodological Answer:

  • Reactivity Discrepancies :
    • Quantum Mechanical Calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways (e.g., cyclization energy barriers). Compare predicted activation energies with experimental kinetics (e.g., Arrhenius plots from variable-temperature NMR) .
    • Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to refine predictions of nucleophilic attack rates during aminomethylation .
  • Conformational Discrepancies :
    • Molecular Dynamics (MD) Simulations : Simulate crystal packing forces to explain deviations from gas-phase optimized geometries .
    • Torsion Angle Libraries : Compare experimental (X-ray) and computed (Merck Molecular Force Field) angles to identify steric clashes or hydrogen-bonding influences .

Q. How does the hydrochloride salt form influence solubility and stability, and what methods assess these properties?

Methodological Answer:

  • Solubility :
    • pH-Solubility Profile : Measure solubility in buffered solutions (pH 1–7.4) via UV-Vis spectroscopy. The hydrochloride salt increases aqueous solubility at acidic pH (≥5 mg/mL at pH 1.2) but precipitates at neutral pH due to freebase formation .
    • LogP Determination : Use shake-flask method (octanol/water) to assess hydrophilicity (expected LogP ~2.5) .
  • Stability :
    • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH). Monitor degradation (e.g., ester hydrolysis to carboxylic acid) via HPLC .
    • Solid-State Stability : Perform TGA/DSC to identify hygroscopicity or polymorphic transitions affecting shelf life .

Q. What computational and experimental approaches elucidate the compound’s binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Key residues for hydrogen bonding include the benzimidazole NH and carboxylate oxygen .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and measuring real-time association/dissociation .
  • Mutagenesis Studies : Validate predicted binding sites by mutating key residues (e.g., Tyr³⁵⁶ in kinases) and assessing activity loss via enzymatic assays .

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